1-(3-methoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine - 1705135-16-5

1-(3-methoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine

Catalog Number: EVT-2855916
CAS Number: 1705135-16-5
Molecular Formula: C15H16F3N3O4S
Molecular Weight: 391.37
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-thiol

Compound Description: This compound serves as a key intermediate in the synthesis of a series of N-substituted derivatives, specifically 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide derivatives (7a-q). These derivatives were designed and evaluated as potential drug candidates for Alzheimer's disease. []

Relevance: This compound shares the core structure of a piperidine ring substituted with a sulfonyl group at the nitrogen and a 1,3,4-oxadiazole-2-thiol moiety at the 3-position with 2-(1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole. The primary difference lies in the position of the oxadiazole ring on the piperidine (3-position vs. 4-position) and the specific substituents on the sulfonyl group (4-chlorophenyl vs. 3-methoxyphenyl) and the oxadiazole ring (thiol vs. trifluoromethyl). []

5-(Adamantan-1-yl)-3-[(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione

Compound Description: The crystal structure of this compound, a biologically active agent based on the 1,3,4-oxadiazole scaffold, was determined. []

Relevance: While this compound differs significantly in the substituents attached to the oxadiazole ring compared to 2-(1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole, they both belong to the broader chemical class of 1,3,4-oxadiazole-2(3H)-thiones. []

2-Methyl-5-substitutedbenzylthio-1,3,4-oxadiazolyl-4-methylphthalazine-2-ones (3a-f)

Compound Description: This series of 1,3,4-oxadiazole derivatives was designed and synthesized as part of a study focusing on antibacterial activity. []

Relevance: This series, although containing the 1,3,4-oxadiazole ring system like 2-(1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole, exhibits significant structural differences. Notably, it lacks the piperidine ring and sulfonyl group, instead incorporating a phthalazine-2-one moiety. []

(E)-Substitutedphenylacryloylphenyl-4-methyl-1-oxophthalazine-1,3,4-oxadiazolylthioacetamides (5a-f)

Compound Description: This series of chalcone analogs bridged with 1,3,4-oxadiazole linkers were designed, synthesized, and evaluated for their in vitro antibacterial potency against various Gram-positive and Gram-negative microorganisms, as well as fungal strains. []

Relevance: Similar to the 2-methyl-5-substitutedbenzylthio-1,3,4-oxadiazolyl-4-methylphthalazine-2-ones series, these compounds contain the 1,3,4-oxadiazole moiety but differ significantly from 2-(1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole in the overall structure due to the absence of the piperidine and sulfonyl groups and the presence of a chalcone and phthalazine-2-one unit. []

2-Mercapto-5-(1-(4-toluenesulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

Compound Description: This compound serves as a precursor for the synthesis of S-substituted aliphatic analogues, which were designed and synthesized to evaluate their antibacterial activity. []

Relevance: This compound shares a considerable structural similarity with 2-(1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole. Both possess a piperidine ring with a sulfonyl group at the nitrogen and a 1,3,4-oxadiazole moiety at the 4-position. The main differences are the specific substituent on the sulfonyl group (4-toluenesulfonyl vs. 3-methoxyphenyl) and the presence of a thiol group instead of a trifluoromethyl group on the oxadiazole ring. []

5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(substituted)-2-acetamoyl]thio]}-1,3,4-oxadiazole (8a-n)

Compound Description: This series of acetamide derivatives, incorporating azinane and 1,3,4-oxadiazole heterocyclic cores, was synthesized and evaluated for its antibacterial potential. []

Relevance: This series closely resembles 2-(1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole structurally. Both compounds feature a piperidine ring with a sulfonyl group at the nitrogen and a 1,3,4-oxadiazole moiety at the 4-position. The key distinction lies in the presence of a substituted acetamide thioether group on the oxadiazole ring in this series, instead of the trifluoromethyl group present in the target compound. []

1-{[4-({[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)phenyl]sulfonyl}-3-methylpiperidine (8d)

Compound Description: This compound, incorporating sulfamoyl and 1,3,4-oxadiazole moieties into a 3-pipecoline structure, was synthesized and found to be the most potent inhibitor against the urease enzyme. []

Relevance: Although this compound contains a piperidine ring and a 1,3,4-oxadiazole moiety, like 2-(1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole, it differs significantly in its overall structure. The piperidine ring is substituted with a methyl group at the 3-position and a complex sulfonyl benzyl sulfide group at the nitrogen, connecting it to the 1,3,4-oxadiazole moiety. []

5-[2-(4-Methoxyphenyl)pyridin-3-yl]-1,3,4-oxadiazole-2-thiol

Compound Description: This compound serves as a key intermediate in the synthesis of 2-chloro-N-(aryl substituted) acetamide derivatives, which were evaluated for their cytotoxic activity against various cancer cell lines. []

Relevance: This compound differs significantly from 2-(1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole structurally, lacking the piperidine and sulfonyl groups and featuring a pyridinyl substituent on the oxadiazole ring. []

N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamide (6e)

Compound Description: This derivative of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-oxadiazole-2-thiol displayed the highest cytotoxicity against PANC-1 and HepG2 cell lines. []

Relevance: This compound, like the 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-oxadiazole-2-thiol, is structurally different from 2-(1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole, lacking the piperidine and sulfonyl groups and featuring a complex substituted acetamide group linked to the oxadiazole ring. []

-[4-(p-Methoxyphenyl)azophenyl]-2-thiol-1,3,4-oxadiazole []

Compound Description: This compound was used as a starting material for the synthesis of various 1,3,4-oxadiazole derivatives containing an azo group. []

Relevance: This compound shares the 1,3,4-oxadiazole-2-thiol moiety with 2-(1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole, but it lacks the piperidine and sulfonyl groups and features a distinct azophenyl substituent on the oxadiazole ring. []

2-(4'-Fluorobiphenyl-3-yl)-5-(5-phenylthiophen-2-yl)-1,3,4-oxadiazole (7b)

Compound Description: This 1,3,4-oxadiazole derivative, containing a 5-phenyl thiophene moiety, demonstrated significant cytotoxicity against the Caco-2 cell line. []

Relevance: While this compound contains the 1,3,4-oxadiazole ring system like 2-(1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole, its overall structure differs substantially. It lacks the piperidine and sulfonyl groups and incorporates a biphenyl and thiophene unit. []

2-(4-Methoxyphenyl)-5-(5-phenylthiophen-2-yl)-1,3,4-oxadiazole (7e)

Compound Description: This 1,3,4-oxadiazole derivative, also containing a 5-phenyl thiophene moiety, showed moderate cytotoxicity against the HepG2 cell line. []

Relevance: Similar to the 2-(4'-fluorobiphenyl-3-yl)-5-(5-phenylthiophen-2-yl)-1,3,4-oxadiazole, this compound contains the 1,3,4-oxadiazole ring but exhibits significant structural differences compared to 2-(1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole, lacking the piperidine and sulfonyl groups and incorporating a methoxyphenyl and thiophene unit. []

5-[3-(4-methoxyphenyl)-1-benzylpyrazole-5-yl]-2-[N-(4-bromophenyl)acetamide-2-ylthio]-1,3,4-oxadiazole (7g)

Compound Description: This pyrazole derivative, containing a 1,3,4-oxadiazole moiety, demonstrated good inhibition activity against the Hep G2 cell line. []

Relevance: This compound, while containing a 1,3,4-oxadiazole ring like 2-(1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole, differs significantly in its overall structure. It lacks the piperidine and sulfonyl groups and incorporates a pyrazole ring and a substituted acetamide thioether group. []

4-(3-chloro-2,5-dioxo-8-(trifluoromethyl)-1-((4-(trifluoromethyl)phenyl)amino)-1,6.7-triazaspiro[3,4]oct-7-en-6-yl)-N-(3-chloro-2-(1-((5-(phenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-4-oxoazet-idin-1-yl)benzamide

Compound Description: This complex 1,3,4-oxadiazole derivative, incorporating pyrazolone and 2-azetidinone rings, was synthesized and characterized. Its biological activities were not reported in the provided abstract. []

Relevance: This compound, despite containing a 1,3,4-oxadiazole ring, differs significantly in overall structure from 2-(1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole, lacking the piperidine and sulfonyl groups and featuring a complex structure involving pyrazolone, azetidinone, and triazaspirooctene moieties. []

2,5-Disubstituted-1,3,4-oxadiazole derivatives 8(a-o)

Compound Description: This series of 1,3,4-oxadiazole derivatives was synthesized and evaluated for anticonvulsant activity against maximal electroshock (MES) seizure method. []

Relevance: These derivatives share the 1,3,4-oxadiazole core with 2-(1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole but differ significantly in their substitution patterns. They lack the piperidine and sulfonyl groups and feature a piperazine ring directly attached to the oxadiazole, along with various sulfonyl groups at the 5-position. []

1-(2-(3-(3-chloro-1-(4-substituted phenyl)-4-tetrazole-2-yl)-1H-indol-1-yl)acetyl)-4-(2-(4-substituted phenyl)hydrazono)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one 4(a-f)

Compound Description: This series of thiazole derivatives incorporating indole, tetrazole, and pyrazolone moieties was synthesized and evaluated for antimicrobial activity. []

Relevance: These compounds, although containing a 1,3,4-oxadiazole ring, differ substantially from 2-(1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole in their overall structure. They lack the piperidine and sulfonyl groups and feature complex structures incorporating indole, tetrazole, and pyrazolone units. []

5-[(2-disubstitutedamino-6-methylpyrimidin-4-yl)-sulfanylmethyl]-3H-1,3,4-oxadiazole-2-thiones and their S-alkyl-, N3-acyl-, and N3-aminomethyl derivatives

Compound Description: This series of 1,3,4-oxadiazole derivatives was synthesized and evaluated for anti-inflammatory activity in vivo. []

Relevance: These compounds share the 1,3,4-oxadiazole-2-thione core with 2-(1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole but differ significantly in their substitution patterns. They lack the piperidine and sulfonyl groups and feature a substituted pyrimidinylmethylthio group at the 5-position. []

N-[4-(4-morpholinyl)phenyl]-2-[(5-aryl/aralkyl-1,3,4-oxadiazol-2-yl)thio]acetamides and N-[2-(4-morpholinyl)phenyl]-2-[(5-aryl/aralkyl-1,3,4-oxadiazol-2-yl)thio]acetamides

Compound Description: These series of acetamides, incorporating substituted-1,3,4-oxadiazole and morpholine moieties, were synthesized and evaluated for various biological activities, including antimicrobial, hemolytic, and enzyme inhibitory activities. []

Relevance: These compounds share the 1,3,4-oxadiazole core with 2-(1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole but differ in their substitution patterns. They lack the piperidine and sulfonyl groups and feature a morpholinylphenyl thioacetamide group at the 2-position of the oxadiazole ring. []

Benzyl sulfides bearing 1,3,4-oxadiazole moiety and sulfomorpholine functionality

Compound Description: This series of novel benzyl sulfides, incorporating a 1,3,4-oxadiazole moiety and a sulfomorpholine functionality, was synthesized and evaluated for various biological activities, including antimicrobial, hemolytic, and enzyme inhibitory activities. []

Relevance: These compounds share the 1,3,4-oxadiazole core with 2-(1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole but differ in their substitution patterns. They lack the piperidine ring and feature a sulfomorpholinyl benzyl sulfide group at the 2-position of the oxadiazole ring. []

4-[2-[[5-aryl/aralkyl-1,3,4-oxadiazol-2-yl]thio]ethyl]morpholine derivatives

Compound Description: This series of morpholine derivatives, containing a 1,3,4-oxadiazole moiety, was synthesized and evaluated for various biological activities, including antimicrobial, hemolytic, and enzyme inhibitory activities. []

Relevance: These compounds share the 1,3,4-oxadiazole core with 2-(1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole but differ in their substitution patterns. They lack the piperidine and sulfonyl groups and feature a morpholinoethyl thioether group at the 2-position of the oxadiazole ring. []

Acetamides derived from 5-(2-chloro/3-chloro/4-chloro/4-nitrophenyl/phenyl)-1,3,4-oxadiazol-2-thiols and N-substituted-2-bromoacetamides

Compound Description: These acetamides, incorporating various substituted-1,3,4-oxadiazole moieties, were synthesized and evaluated for various biological activities, including antimicrobial, hemolytic, and enzyme inhibitory activities. []

Relevance: These compounds share the 1,3,4-oxadiazole core with 2-(1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole but differ in their substitution patterns. They lack the piperidine and sulfonyl groups and feature a substituted acetamide thioether group at the 2-position of the oxadiazole ring. []

-{bis[3-(5-mercapto-1,3,4-oxadiazol-2-yl)-4-methoxyphenyl]methylene}-2-(5-mercapto-1,3,4-oxadiazol-2-yl)cyclohexa-2,5-dienone [] and its trithioalkyl and trisulfone derivatives [5-10]

Compound Description: This tri(1,3,4-oxadiazole) derivative and its trithioalkyl and trisulfone derivatives were synthesized and characterized. Their biological activities were not reported in the provided abstract. []

Relevance: These compounds, although containing three 1,3,4-oxadiazole rings, differ significantly from 2-(1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole in their overall structure. They lack the piperidine and sulfonyl groups and feature a cyclohexadienone core linked to the oxadiazole rings. []

3-(4-Methoxyphenyl)-2-methyl-5-(piperidin-1-yl)-2,3-dihydro-1,2,4-oxadiazole

Compound Description: This compound is a ligand in the title compound, Dichloridobis[3-(4-methoxyphenyl)-2-methyl-5-(piperidin-1-yl)-2,3-dihydro-1,2,4-oxadiazole-κN4]platinum(II), a platinum(II) complex. []

Relevance: This compound shares the piperidine ring with 2-(1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole, but the oxadiazole ring is a 1,2,4-oxadiazole instead of a 1,3,4-oxadiazole and lacks the sulfonyl and trifluoromethyl substituents. []

(2E)-3-[2-Piperidin-1-yl-6-(trifluoromethyl)pyridin-3-yl]-N-quinolin-7-ylacrylamide (AMG6880)

Compound Description: This compound is a potent antagonist of rat TRPV1 activation by both capsaicin and protons (pH 5). []

Relevance: While this compound contains a piperidine ring and a trifluoromethyl group like 2-(1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole, it lacks the oxadiazole ring and sulfonyl group and features a distinct pyridinyl acrylamide structure. []

5-Chloro-6-{(3R)-3-methyl-4-[6-(trifluoromethyl)-4-(3,4,5-trifluorophenyl)-1H-benzimidazol-2-yl]piperazin-1-yl}pyridin-3-yl)methanol (AMG7472)

Compound Description: This compound is another potent antagonist of rat TRPV1 activation by both capsaicin and protons (pH 5). []

Relevance: This compound shares the trifluoromethyl group with 2-(1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole but lacks the piperidine ring, sulfonyl group, and oxadiazole ring, featuring a distinct benzimidazolyl piperazinyl pyridinyl methanol structure. []

N-(4-Tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide (BCTC)

Compound Description: This compound is also a potent antagonist of rat TRPV1 activation by both capsaicin and protons (pH 5). []

Relevance: Unlike 2-(1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole, this compound lacks the piperidine ring, sulfonyl group, trifluoromethyl group, and oxadiazole ring, featuring a distinct tetrahydropyrazine carboxamide structure. []

(2E)-3-(6-tert-Butyl-2-methylpyridin-3-yl)-N-(1H-indol-6-yl)acrylamide (AMG0610)

Compound Description: This compound is an antagonist of capsaicin activation of rat TRPV1 but not proton activation. []

Relevance: Unlike 2-(1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole, this compound lacks the piperidine ring, sulfonyl group, trifluoromethyl group, and oxadiazole ring, featuring a distinct pyridinyl acrylamide structure. []

(2E)-3-(4-Chlorophenyl)-N-(3-methoxyphenyl)acrylamide (SB-366791)

Compound Description: This compound is another antagonist of capsaicin activation of rat TRPV1 but not proton activation. []

Relevance: Unlike 2-(1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole, this compound lacks the piperidine ring, sulfonyl group, trifluoromethyl group, and oxadiazole ring, featuring a distinct phenylacrylamide structure. []

3-(3-trifluoromethyl-1H-pyrazol-4-yl)propanol and 2-(3-trifluoromethyl-1H-pyrazol-4-yl)ethanol

Compound Description: These compounds are trifluoromethyl pyrazole derivatives synthesized as part of a study focusing on the pKa determination of acidic and basic trifluoromethyl heterocycles. []

Relevance: These compounds share the trifluoromethyl group with 2-(1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole but lack the piperidine ring, sulfonyl group, and oxadiazole ring, featuring a distinct pyrazole structure. []

2-(3-Trifluoromethyl-1H-pyrazol-5-yl)ethanol

Compound Description: This compound is an isomer of 2-(3-trifluoromethyl-1H-pyrazol-4-yl)ethanol and was also synthesized as part of the same study focusing on pKa determination. []

Relevance: Similar to the previous two compounds, this compound shares the trifluoromethyl group with 2-(1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole but lacks the piperidine ring, sulfonyl group, and oxadiazole ring, featuring a distinct pyrazole structure. []

3-[3,5-Bis(trifluoromethyl)-4H-1,2,4-triazol-4-yl]propanol

Compound Description: This compound is a trifluoromethyl triazole derivative synthesized as part of the same study focusing on pKa determination. []

Relevance: This compound shares the trifluoromethyl group with 2-(1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole but lacks the piperidine ring, sulfonyl group, and oxadiazole ring, featuring a distinct triazole structure. []

2-Trifluoromethyl-1H-benzimidazoles and 2-trifluoromethyl-3H-imidazopyridines

Compound Description: These series of compounds are trifluoromethyl benzimidazole and imidazopyridine derivatives synthesized as part of the same study focusing on pKa determination. []

Relevance: These compounds share the trifluoromethyl group with 2-(1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole but lack the piperidine ring, sulfonyl group, and oxadiazole ring, featuring distinct benzimidazole and imidazopyridine structures. []

2-(5-methyl-1,3,4-oxadiazole-2-yl)-6-diethylaminofluoran

Compound Description: This novel fluorane dye was synthesized by the reaction of 2-methyl-5-(p-methoxyphenyl)-1,3,4-oxadiazole and 2-carboxyl-4′-diethylamino-2′-hydroxy benzophenone. []

Relevance: This compound shares the 1,3,4-oxadiazole core with 2-(1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole but differs significantly in its substitution patterns. It lacks the piperidine and sulfonyl groups and features a diethylaminofluoran moiety attached to the oxadiazole ring. []

6-chloro-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(trifluoromethyl)-2H-chromen-2-ol and its derivatives

Compound Description: This series of 1,3,4-chromeno oxadiazoles was synthesized and characterized for potential antimicrobial properties. []

Relevance: These compounds share the 1,3,4-oxadiazole core and trifluoromethyl group with 2-(1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole but lack the piperidine and sulfonyl groups and feature a chromen-2-ol moiety attached to the oxadiazole ring. []

Properties

CAS Number

1705135-16-5

Product Name

1-(3-methoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine

IUPAC Name

2-[1-(3-methoxyphenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole

Molecular Formula

C15H16F3N3O4S

Molecular Weight

391.37

InChI

InChI=1S/C15H16F3N3O4S/c1-24-11-3-2-4-12(9-11)26(22,23)21-7-5-10(6-8-21)13-19-20-14(25-13)15(16,17)18/h2-4,9-10H,5-8H2,1H3

InChI Key

BLXAAUODOFECIF-UHFFFAOYSA-N

SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.